molecular formula C19H20N4O3S B2848453 (3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1203414-39-4

(3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2848453
CAS RN: 1203414-39-4
M. Wt: 384.45
InChI Key: UNDKQBARGJGIEG-UHFFFAOYSA-N
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Description

Isoxazole, which is a part of the compound you mentioned, is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . For example, Vitale et al. designed and synthesized new isoxazoles taking [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole], a highly selective COX-1 inhibitor, as a lead .


Molecular Structure Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .


Chemical Reactions Analysis

The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Mechanism of Action

While specific information on the mechanism of action for the compound you mentioned is not available, isoxazole derivatives have been found to inhibit various kinases, which are important therapeutic targets .

Future Directions

Isoxazole derivatives continue to be a rich source of new compounds having promising biological activities . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

[3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-10-16(22-26-12)19(24)23-9-3-4-14(11-23)18-21-20-17(27-18)13-5-7-15(25-2)8-6-13/h5-8,10,14H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDKQBARGJGIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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